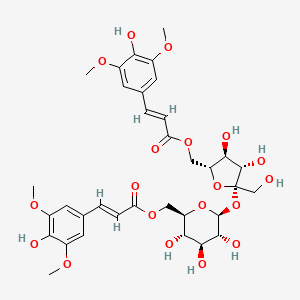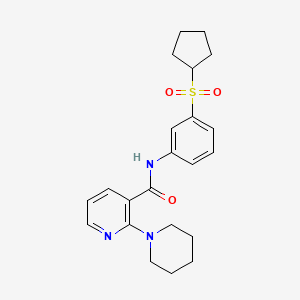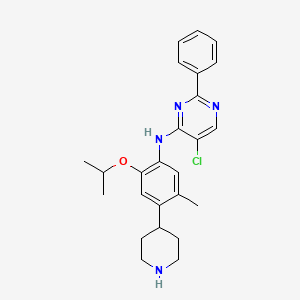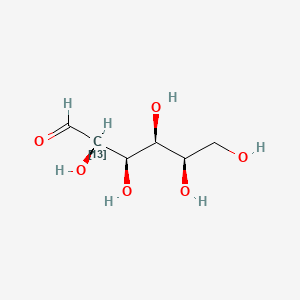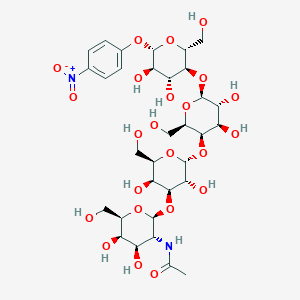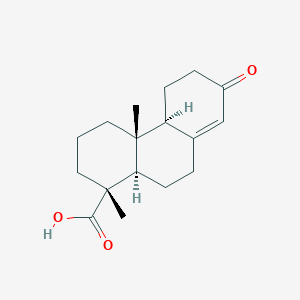
13-Oxopodocarp-8(14)-en-18-oic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Oxopodocarp-8(14)-en-18-oic acid is a chemical compound belonging to the class of diterpenoids Diterpenoids are a type of terpenoid, which are naturally occurring organic chemicals derived from isoprene units
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13-Oxopodocarp-8(14)-en-18-oic acid typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Oxidation reactions: These are used to introduce the oxo group (C=O) into the molecule.
Cyclization reactions: These help in forming the ring structures characteristic of diterpenoids.
Esterification and hydrolysis: These reactions are used to introduce and modify functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
Catalysts: To speed up the reactions.
Controlled temperature and pressure: To ensure the reactions proceed efficiently.
Purification techniques: Such as crystallization and chromatography to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 13-Oxopodocarp-8(14)-en-18-oic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the oxo group or other parts of the molecule.
Reduction: This can convert the oxo group to a hydroxyl group (OH).
Substitution: Functional groups in the molecule can be replaced with other groups.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: Organic solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH).
Major Products:
Hydroxylated derivatives: From reduction reactions.
Carboxylated derivatives: From oxidation reactions.
Aplicaciones Científicas De Investigación
13-Oxopodocarp-8(14)-en-18-oic acid has several applications in scientific research:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials or as a chemical reagent.
Mecanismo De Acción
The mechanism of action of 13-Oxopodocarp-8(14)-en-18-oic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, altering cellular signaling.
Gene expression: The compound may influence the expression of certain genes, leading to changes in cellular function.
Comparación Con Compuestos Similares
- 12-Methyl-13-oxopodocarp-8(14)-ene-12α-carboxylic acid methyl ester
- 7α-Hydroxy-13-oxopodocarp-8(14)-en-16-oic acid
Comparison:
- Structural differences : These compounds have variations in their functional groups and ring structures.
- Biological activity : The differences in structure can lead to variations in their biological activities and potential applications.
- Synthesis : The synthetic routes and reaction conditions may differ based on the specific functional groups present in each compound.
Propiedades
Fórmula molecular |
C17H24O3 |
|---|---|
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-oxo-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C17H24O3/c1-16-8-3-9-17(2,15(19)20)14(16)7-4-11-10-12(18)5-6-13(11)16/h10,13-14H,3-9H2,1-2H3,(H,19,20)/t13-,14+,16+,17+/m0/s1 |
Clave InChI |
DXXGHDAWCPTRPU-XOSAIJSUSA-N |
SMILES isomérico |
C[C@]12CCC[C@@]([C@@H]1CCC3=CC(=O)CC[C@H]23)(C)C(=O)O |
SMILES canónico |
CC12CCCC(C1CCC3=CC(=O)CCC23)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


